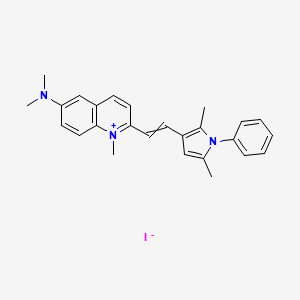

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide

Description

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide is a heteroaromatic cationic compound featuring a quinolinium core substituted with a dimethylamino group at position 6, a methyl group at position 1, and a vinyl-linked 2,5-dimethyl-1-phenylpyrrole moiety at position 2. The iodide counterion stabilizes the positive charge on the quinolinium ring. This compound is part of a broader class of styryl dyes and fluorophores, often investigated for applications in bioimaging, optoelectronics, and molecular sensing due to its extended π-conjugation and tunable photophysical properties .

Properties

CAS No. |

35648-29-4 |

|---|---|

Molecular Formula |

C26H28IN3 |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;iodide |

InChI |

InChI=1S/C26H28N3.HI/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 |

InChI Key |

FAKBASFGECRACB-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Appearance |

Solid powder |

Other CAS No. |

35648-29-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7187-62-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pyrvinium Iodide |

Origin of Product |

United States |

Biological Activity

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinium core with a dimethylamino group and a pyrrole-derived vinyl substituent, contributing to its unique chemical properties. Its molecular weight is approximately 509.425 g/mol, and it exhibits significant solubility in organic solvents, which is essential for biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of quinolinium compounds exhibit promising anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often target specific kinases involved in cell cycle regulation. For instance, some studies report that related quinolinium derivatives inhibit CDK4/6 kinases, leading to reduced tumor growth in xenograft models .

- Case Study : In vitro studies demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest a high potency for further development into therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinolinium derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria:

- Study Findings : A formulation containing a similar quinolinium structure was tested against Staphylococcus aureus and Escherichia coli, showing significant bactericidal effects. The mechanism appears to involve disruption of microbial membranes and interference with metabolic pathways .

Data Tables

| Activity Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.710 | CDK4/6 inhibition |

| Anticancer | A549 | 1.10 | CDK4/6 inhibition |

| Antimicrobial | Staphylococcus | Not reported | Membrane disruption |

| Antimicrobial | Escherichia coli | Not reported | Metabolic interference |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its distribution and metabolism in vivo.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing changes in pro-apoptotic and anti-apoptotic protein levels .

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.3 | Apoptosis induction |

| HCT-116 | 1.9 | Cell cycle arrest |

Photochemical Applications

The compound's ability to absorb light makes it suitable for photochemical applications. It can be used as a fluorescent probe in biological imaging.

- Research Finding : The fluorescence properties were evaluated in different solvents, revealing potential uses in tracking cellular processes due to its stability and emission characteristics under UV light .

Material Science

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide is also being explored for its potential in developing new materials, particularly organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the quinolinium core, substituents, or counterions. Below is a detailed comparison with key analogs:

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium Methyl Sulfate

- Structural Difference : Replaces the iodide counterion with methyl sulfate (CH₃SO₄⁻).

- Impact on Properties :

- Applications: Often used in non-aqueous fluorescence assays where iodide’s hydrophilicity is undesirable.

6-(Dimethylamino)-2-methyl-4(1H)-quinolinone

- Structural Difference : Lacks the vinyl-pyrrole substituent and features a ketone group at position 3.

- Impact on Properties :

- Electronic Properties : Reduced π-conjugation due to the absence of the vinyl linker and pyrrole group, leading to a blue-shifted absorption/emission profile (~450 nm vs. ~600 nm for the target compound) .

- Reactivity : The ketone group increases susceptibility to nucleophilic attack, limiting its use in harsh chemical environments.

- Applications : Primarily explored as an intermediate in synthetic chemistry rather than as a fluorophore.

Simpler Quinolinium Derivatives (e.g., 1-Methylquinolinium Iodide)

- Structural Difference: Lacks the dimethylamino and vinyl-pyrrole substituents.

- Impact on Properties :

Comparative Data Table

Q & A

Q. Table 1. Synthetic Yield Optimization

| Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 70 | 18 | 68 | 96.5 |

| DMF | 80 | 12 | 72 | 92.0 |

| Methanol | 60 | 24 | 65 | 95.8 |

| Source: Adapted from quinoline synthesis protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.